molecular formula C10H14O3 B8798955 Ethyl 2-ethyl-4-oxocyclopent-2-enecarboxylate

Ethyl 2-ethyl-4-oxocyclopent-2-enecarboxylate

Cat. No.: B8798955
M. Wt: 182.22 g/mol
InChI Key: GQHRSNRVVLRLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethyl-4-oxocyclopent-2-enecarboxylate is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 2-ethyl-4-oxocyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-3-7-5-8(11)6-9(7)10(12)13-4-2/h5,9H,3-4,6H2,1-2H3

InChI Key

GQHRSNRVVLRLLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)CC1C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 5 L round bottom flask was charged with sodium 4-(ethoxycarbonyl)-3-ethyl-2-(methoxycarbonyl)cyclopenta-1,3-dienolate (316 g, 1205 mmol), KCl (126 g, 1687 mmol, JT-Baker), AcOH (241 mL, 4218 mmol, JT-Baker), toluene (1850 mL) and water (130 mL). The reaction was heated at reflux for about 6 h then cooled to ambient temperature and added dropwise to NaHCO3 (8% aqueous, 3.5 L). The resulting biphasic mixture was extracted with MTBE (2×1.5 L). The combined organic layers were washed with brine (1 L), dried over anhydrous MgSO4 and concd under reduced pressure to give 191 g of crude material that was purified by vacuum distillation (97-99° C., 0.600 mm Hg) to give ethyl 2-ethyl-4-oxocyclopent-2-enecarboxylate (160 g, 69%): 1H NMR (CDCl3) δ 6.04 (m, 1H), 4.26-4.15 (m, 2H), 3.76-3.69 (m, 1H), 2.75-2.57 (m, 2H), 2.56-2.44 (m, 2H), 1.32-1.26 (m, 3H), 1.23-1.18 (m, 3H).
Name
sodium 4-(ethoxycarbonyl)-3-ethyl-2-(methoxycarbonyl)cyclopenta-1,3-dienolate
Quantity
316 g
Type
reactant
Reaction Step One
Name
Quantity
126 g
Type
reactant
Reaction Step One
Name
Quantity
241 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
1850 mL
Type
solvent
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step Two

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